2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is a versatile small molecule scaffold with a molecular formula of C10H12ClNO2. This compound is known for its unique structural features, which make it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide typically involves the reaction of cyclopropylamine with chloroacetic acid in the presence of furan-2-ylmethylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors and purification systems to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new therapeutic agents.
Industry: Applied in the production of various chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity to achieve desired biological outcomes. The exact mechanism of action may vary depending on the specific application and target system.
Comparison with Similar Compounds
2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is unique due to its structural features and reactivity. Similar compounds include:
2-Chloro-N-ethyl-N-furan-2-ylmethyl-acetamide
2-Chloro-N-methyl-N-furan-2-ylmethyl-acetamide
2-Chloro-N-phenyl-N-furan-2-ylmethyl-acetamide
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYXIJZSQUKLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CO2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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